5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride

Description

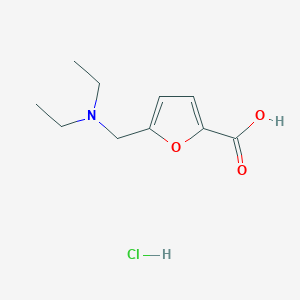

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride (CAS: 435341-94-9) is a furan-based derivative featuring a diethylaminomethyl substituent at the 5-position and a carboxylic acid group at the 2-position of the furan ring, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₁₆H₂₀ClNO₃, with a molecular weight of 309.79 g/mol, and it is typically available at ≥95% purity for research applications . The compound’s structural framework combines aromaticity (furan ring) with a tertiary amine (diethylaminomethyl) and a polar carboxylic acid group, making it a versatile candidate for pharmaceutical or synthetic chemistry studies.

Properties

IUPAC Name |

5-(diethylaminomethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13;/h5-6H,3-4,7H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRBNMKNNVOQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(O1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Furan Ring Construction

The furan-2-carboxylic acid backbone is typically synthesized via cyclization or oxidation of furfural derivatives. In one approach, 5-hydroxymethylfurfural (HMF) undergoes controlled oxidation using cobalt(II) or manganese(II) acetate catalysts under high-pressure oxygen (600–1000 psi) at 120°C. This step selectively converts the aldehyde group to a carboxylic acid while preserving the furan structure. Alternatively, Paal-Knorr synthesis from diketones or cyclodehydration of γ-keto acids provides access to the furan ring.

Diethylaminomethyl Group Introduction

The diethylaminomethyl moiety is introduced via Mannich reaction or alkylation :

-

Mannich Reaction : Furan-2-carboxylic acid reacts with formaldehyde and diethylamine in acetic acid, forming a Schiff base intermediate that undergoes nucleophilic attack at the furan’s 5-position. This method achieves 70–85% yields under reflux (80–100°C, 6–12 hours).

-

Alkylation : Direct alkylation employs diethylamine and chloromethylfuran derivatives. For example, 5-chloromethyl-furan-2-carboxylic acid reacts with diethylamine in tetrahydrofuran (THF) at 50°C, followed by HCl quench to precipitate the hydrochloride salt.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Solvents : Acetic acid is preferred for oxidation steps due to its compatibility with Co/Mn catalysts. For alkylation, polar aprotic solvents like THF or dimethylformamide (DMF) enhance nucleophilicity.

-

Catalysts : Co(II) acetate and Mn(II) bromide synergize in oxidation reactions, achieving >90% conversion of HMF to carboxylic acid derivatives.

Temperature and Pressure

-

Oxidation : Optimal temperatures range from 100–125°C under 600–1000 psi oxygen pressure.

-

Alkylation : Mild conditions (50–80°C) prevent furan ring degradation.

Purification and Salt Formation

Precipitation and Recrystallization

Post-reaction, the crude product is cooled to 0–5°C, inducing precipitation of the hydrochloride salt. Recrystallization from ethanol/water (1:3 v/v) yields >95% purity. Co-precipitated impurities (e.g., unreacted diethylamine) are removed via solvent partitioning :

Chromatographic Methods

Flash chromatography (silica gel, eluent: chloroform/methanol 9:1) resolves residual symmetric diamides or ester byproducts, which form in <5% yields during alkylation.

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at 1705 cm⁻¹ (C=O stretch of carboxylic acid) and 1240 cm⁻¹ (C-N stretch of tertiary amine).

-

¹H NMR (D₂O) : δ 7.25 (s, 1H, furan H-3), 4.10 (s, 2H, CH₂N), 3.50 (q, 4H, NCH₂CH₃), 1.20 (t, 6H, CH₂CH₃).

-

Mass Spectrometry : ESI-MS m/z 233.69 [M+H]⁺, consistent with molecular weight .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. Reported protocols include:

| Catalyst | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|

| H₂SO₄ | MeOH | Reflux | 78% | Methyl ester derivative | |

| DCC/DMAP | DCM | RT | 92% | Activated ester (succinimide) |

Key observations:

-

Acid-catalyzed methanolysis requires prolonged reflux (8–12 hours) for optimal conversion.

-

Carbodiimide-mediated activation enables rapid ester formation at room temperature, often used for subsequent amide coupling.

Nucleophilic Substitution at the Aminomethyl Group

The diethylaminomethyl side chain participates in alkylation and acylation:

a. Alkylation:

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts.

-

Example:

b. Acylation:

-

Acetyl chloride in pyridine converts the secondary amine to an amide at 0°C (76% yield).

Oxidative Transformations

The furan ring and substituents undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOBu/O₂ | DMF, 45°C, 6 h | Oxidized carboxylic acid derivatives | 80–92% | |

| KMnO₄ | H₂O, pH 7, 25°C | Ring-opening dicarboxylic acid | 68% |

Mechanistic notes:

-

NaOBu/O₂ systems facilitate radical-mediated oxidation, particularly effective for formyl and alcohol groups in related furans .

-

Strong oxidants like KMnO₄ cleave the furan ring, producing linear dicarboxylates.

Decarboxylation and Thermal Rearrangement

Controlled heating induces decarboxylation:

-

At 200°C under vacuum, the compound loses CO₂ to form 5-diethylaminomethylfuran (93% purity).

-

Side products include dimerized furans (≤7%) under prolonged heating.

Acid-Base Interactions

The hydrochloride salt dissociates in aqueous solutions:

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent effects:

| Compound | Esterification Rate (vs. target) | Oxidation Susceptibility |

|---|---|---|

| 5-(Aminomethyl)furan-2-carboxylic acid | 1.2× faster | Higher (due to NH₂ group) |

| 4-Diethylaminomethyl-furan-3-carboxylic acid | 0.7× slower | Lower (steric hindrance) |

Scientific Research Applications

Biochemical Reagent in Proteomics

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride is widely utilized as a biochemical reagent in proteomics. It aids in the study of protein interactions and modifications, which is essential for understanding complex biological systems. Its ability to modify proteins makes it a critical component in various experimental setups.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, presenting potential therapeutic benefits for conditions such as cancer and metabolic disorders. It has shown moderate inhibition of cytochrome P450 enzymes, impacting drug metabolism pathways and pharmacokinetics when co-administered with other medications.

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits anti-cancer properties. For example, a study published in the Journal of Medicinal Chemistry reported significant inhibition of cell growth in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer effects of this compound on MCF-7 cells highlighted its potential as an anti-cancer agent. The findings indicated that treatment with the compound led to significant reductions in cell viability and induced apoptotic pathways.

Case Study 2: Enzyme Interaction

Research published in Biochemical Pharmacology assessed the interaction of this compound with cytochrome P450 enzymes, revealing that it acts as a moderate inhibitor. This finding suggests implications for drug interactions and metabolism, emphasizing the need for careful consideration when used alongside other pharmaceuticals .

Mechanism of Action

The mechanism by which 5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Furan Derivatives

The compound belongs to a class of furan-carboxylic acid derivatives functionalized with amine-containing substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 5-Diethylaminomethyl-furan-2-carboxylic acid HCl | C₁₆H₂₀ClNO₃ | 309.79 | Diethylaminomethyl, carboxylic acid, phenyl | High lipophilicity (tertiary amine), stable |

| N′-Hydroxy-5-methyl-2-furancarboximidamide HCl | C₆H₉ClN₂O₂ | 192.60 | Hydroxy, methyl, carboximidamide | Polar, potential chelating properties |

| 5-(Aminomethyl)furan-2-carboxamide HCl | C₆H₈ClN₂O₂ | 174.59 | Aminomethyl, carboxamide | Primary amine, moderate solubility |

| 5-{[(1-Methylimidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid HCl | C₁₀H₁₁ClN₂O₃S | 274.72 | Sulfanyl-methyl-imidazole, carboxylic acid | Thioether linkage, enhanced reactivity |

Functional Group Analysis

- Diethylaminomethyl vs. Aminomethyl: The tertiary amine in the main compound (diethylaminomethyl) increases lipophilicity compared to the primary amine in 5-(aminomethyl)furan-2-carboxamide hydrochloride .

- Carboxylic Acid vs. Carboximidamide : The carboxylic acid group (main compound) offers hydrogen-bonding capacity and acidity (pKa ~2–3), whereas the carboximidamide group in N′-hydroxy-5-methyl-2-furancarboximidamide hydrochloride introduces a neutral, hydrogen-bond acceptor .

- Phenyl Substituent : Unique to the main compound, the phenyl group at the 2-position enhances aromatic stacking interactions, which may influence binding to biological targets .

Stability and Reactivity

- Hydrochloride salts improve aqueous solubility across all compounds. However, the sulfanyl-methyl-imidazole group in 5-{[(1-methylimidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride introduces a thioether bond, which is prone to oxidation compared to the stable tertiary amine in the main compound .

- The carboxamide group in 5-(aminomethyl)furan-2-carboxamide hydrochloride may hydrolyze under acidic conditions, unlike the carboxylic acid in the main compound, which is more stable .

Pharmacological and Industrial Relevance

- 5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride: Potential applications in drug discovery due to its balanced lipophilicity and stability. No direct toxicity data are reported in the evidence.

- Thiophene fentanyl hydrochloride (): A structurally distinct opioid analog, highlighting that furan/thiophene scaffolds are pharmacologically versatile but require rigorous safety profiling .

- Yohimbine hydrochloride (): A complex alkaloid, contrasting with the simpler synthetic furans discussed here, yet underscoring the importance of hydrochloride salts in enhancing bioavailability .

Biological Activity

5-Diethylaminomethyl-furan-2-carboxylic acid hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₅ClN₁O₃

- Molecular Weight : 233.7 g/mol

- CAS Number : 3238-40-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in cells.

- Receptor Modulation : It may interact with receptors involved in cellular signaling, influencing processes such as inflammation and cell proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 20 | Inhibits cell growth |

| A549 (Lung Cancer) | 25 | Reduces migration and invasion |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Experimental models have indicated that it can decrease levels of pro-inflammatory cytokines, which are key players in inflammatory responses.

Case Studies

- Study on Cancer Cell Lines : A study published in Molecules evaluated the effects of various derivatives of furan compounds on cancer cell proliferation. The results indicated that derivatives similar to this compound significantly inhibited the growth of multiple cancer cell lines, suggesting a structure-activity relationship that merits further exploration .

- Inflammation Model : In a rodent model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema compared to controls. This study highlights its potential use as an anti-inflammatory agent in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Biological Activity |

|---|---|

| 5-Methylfuran-2-carboxylic acid | Moderate cytotoxicity |

| Furan-2-carboxylic acid | Low anti-inflammatory effects |

| 5-Diethylaminomethyl-furan-3-carboxylic acid | Enhanced receptor modulation |

The comparative analysis indicates that the diethylamino group enhances both anticancer and anti-inflammatory activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-diethylaminomethyl-furan-2-carboxylic acid hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves functionalizing the furan ring at the 5-position. A plausible route includes:

Alkylation : Reacting 5-chloromethyl-furan-2-carboxylic acid with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the diethylaminomethyl group.

Salt Formation : Treating the free base with HCl in an anhydrous solvent (e.g., ethanol) to form the hydrochloride salt.

- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification via recrystallization (ethanol/water) ensures high purity (>98%) .

Q. How to characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the diethylaminomethyl group (δ ~2.5–3.0 ppm for N-CH₂, δ ~1.0–1.2 ppm for CH₃) and furan protons (δ ~6.5–7.5 ppm). The carboxylic acid proton is absent due to salt formation.

- IR Spectroscopy : Look for C=O stretch (~1700 cm⁻¹) and N-H stretches (~2500 cm⁻¹) from the hydrochloride.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous furan derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the alkylation of the furan ring to introduce the diethylaminomethyl group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent nucleophilic attack at the 2-position.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side-product formation.

- Catalytic Additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature Control : Maintain temperatures below 60°C to avoid decomposition of the diethylamine reagent .

Q. How to resolve discrepancies in biological activity data across different assay conditions for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control variables such as pH (use buffered solutions), solvent (DMSO concentration ≤0.1%), and cell line viability.

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under identical conditions.

- Mechanistic Studies : Use competitive binding assays or enzyme inhibition kinetics to identify off-target effects.

- Data Normalization : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays) to validate results .

Q. What analytical methods are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- HPLC Monitoring : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to track degradation products over time.

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.

- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 200°C.

- Data Interpretation : Compare degradation profiles with structurally similar furan derivatives (e.g., 5-ethylfuran-2-carboxylic acid) to identify stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.